molecular formula C26H25N3O B2781385 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 638136-14-8

6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No. B2781385
CAS RN: 638136-14-8
M. Wt: 395.506
InChI Key: DPIPRQQQYQZHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline” is a complex organic compound with the molecular formula C26H25N3O . It is a derivative of the indolo[2,3-b]quinoxaline family . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .


Synthesis Analysis

The synthesis of this compound involves a multi-step protocol starting from isatin . The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Mechanism of Action

The mechanism of action of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves the inhibition of protein kinases through the binding of the compound to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to the kinase substrate, thereby inhibiting kinase activity. This compound has been shown to be a non-competitive inhibitor of protein kinases, meaning that it does not compete with ATP for binding to the kinase.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. This compound has also been shown to inhibit the activity of glycogen synthase kinase-3, which plays a role in the regulation of glucose metabolism. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the activity of protein kinase C.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline in lab experiments is its potency as a protein kinase inhibitor. This allows for the study of the role of specific kinases in cellular processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to inhibit the activity of several kinases, and it is possible that it may have unintended effects on other cellular processes.

Future Directions

There are several future directions for the study of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline. One area of research is the development of more selective protein kinase inhibitors. This would allow for the study of the role of specific kinases in cellular processes without the potential for off-target effects. Additionally, this compound has been shown to have anticancer properties, and further research is needed to explore its potential as a cancer therapeutic. Finally, the use of this compound in combination with other compounds may lead to the development of more potent and selective inhibitors with a wider range of applications.

Synthesis Methods

The synthesis of 6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrochalcone. This intermediate is then reacted with 4-tert-butylphenol to form 2-(4-tert-butylphenoxy)chalcone. The final step involves the reaction of 2-(4-tert-butylphenoxy)chalcone with 2-aminophenyl-6-bromoquinoxaline to form this compound.

Scientific Research Applications

6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has been extensively used in scientific research due to its potent inhibitory activity against protein kinases. It has been shown to inhibit the activity of several kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and protein kinase C. This compound has been used to study the role of these kinases in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.

properties

IUPAC Name

6-[2-(4-tert-butylphenoxy)ethyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-26(2,3)18-12-14-19(15-13-18)30-17-16-29-23-11-7-4-8-20(23)24-25(29)28-22-10-6-5-9-21(22)27-24/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIPRQQQYQZHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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